molecular formula C14H13N3OS B2929084 (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798396-09-4

(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2929084
CAS No.: 1798396-09-4
M. Wt: 271.34
InChI Key: UHHZVEQTCFUUHJ-ONEGZZNKSA-N
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Description

The compound (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a pyridopyrimidine derivative featuring a conjugated enone system with a thiophen-2-yl substituent. Its core structure comprises a bicyclic pyrido[4,3-d]pyrimidine scaffold fused with a prop-2-en-1-one moiety.

Properties

IUPAC Name

(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(4-3-12-2-1-7-19-12)17-6-5-13-11(9-17)8-15-10-16-13/h1-4,7-8,10H,5-6,9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZVEQTCFUUHJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[4,3-d]pyrimidine derivative with a thiophene-containing aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of more sustainable solvents and reagents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrido[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.

Mechanism of Action

The mechanism of action of (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Key Observations:

Core Flexibility : The target compound’s pyrido[4,3-d]pyrimidine core differs from pyrido[2,3-d]pyrimidine in ring junction position, which may alter electronic properties and binding interactions .

Substituent Impact: The thiophen-2-yl group is a common feature in antimicrobial and anticancer analogs (e.g., compound ). Its electron-rich nature may enhance interactions with biological targets. The enone system in the target compound could improve reactivity in Michael addition or redox pathways compared to saturated analogs .

Synthetic Routes: The target compound’s synthesis likely parallels methods for pyrido[2,3-d]pyrimidines, involving α,β-unsaturated ketones (e.g., 1,3-di(thiophen-2-yl)prop-2-en-1-one) and aminopyrimidinones under acidic conditions .

Pharmacological and Spectral Comparisons

Table 2: Spectroscopic and Activity Data
Compound IR (C=O stretch) $^1$H NMR (δ, DMSO-d6) Activity Highlights
1-Amino-6-phenyl-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidinone 1727 cm$^{-1}$ 3.62–9.80 ppm (pyrimidine-H, NH$_2$, Ar-H) Anticancer (inferred)
Target Compound (Inferred) ~1700–1750 cm$^{-1}$* Expected peaks: pyridopyrimidine protons (~3.5–4.5 ppm), thiophene protons (~6.5–7.8 ppm) Likely antimicrobial/anticancer

*Note: The C=O stretch in the target compound is predicted to align with analogs, though positional isomerism (pyrido[4,3-d] vs. [2,3-d]) may cause minor shifts .

Activity Insights:
  • Antimicrobial Potential: Pyrido[2,3-d]pyrimidines with dual thiophen-2-yl groups (compound ) show notable antimicrobial activity, suggesting the target compound’s thiophenyl-enone system may confer similar properties.
  • Anticancer Prospects: Thioxo-dihydropyrimidines (compound ) exhibit anticancer activity via mechanisms like kinase inhibition; the target compound’s enone may enhance pro-apoptotic effects .

Biological Activity

The compound (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrido[4,3-d]pyrimidine core and a thiophene substituent. The IUPAC name indicates the presence of an enone functional group, which is often associated with biological activity.

Chemical Structure

  • Molecular Formula : C12H10N4OS
  • Molecular Weight : 246.30 g/mol

Anticancer Activity

Recent studies have shown that derivatives of pyrido[4,3-d]pyrimidine exhibit promising anticancer activities. For instance:

  • Cytotoxicity Assays : A study utilizing the MTT assay demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including:
    • Lung Cancer (A549) : IC50 values indicated moderate to high cytotoxicity.
    • Breast Cancer (MCF-7) : Some derivatives showed IC50 values as low as 6.31 μM.
    • Colon Cancer (HCT-116) : Certain compounds demonstrated selective inhibition.
CompoundCell LineIC50 (μM)
Compound AA5497.82
Compound BMCF-76.31
Compound CHCT-11610.45

These findings suggest that the structural features of pyrido[4,3-d]pyrimidines are crucial for their biological activity against cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, compounds in this class have been investigated for their anti-inflammatory effects:

  • COX-II Inhibition : Research has indicated that derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a vital role in inflammation and pain pathways. For example:
    • A compound exhibited an ED50 value comparable to established anti-inflammatory drugs like Celecoxib .

Other Pharmacological Activities

The biological profile of this compound extends beyond anticancer and anti-inflammatory activities:

  • Antiviral Properties : Some derivatives have shown potential against viral infections such as HIV and HCV.
  • Antioxidant Activity : The presence of thiophene moieties contributes to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the efficacy of pyrido[4,3-d]pyrimidine derivatives:

  • Study on Lung Cancer : A series of synthesized compounds were tested against A549 cells. Results indicated that modifications in the thiophene ring significantly enhanced cytotoxicity.
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that specific derivatives reduced inflammation markers in animal models without significant ulcerogenic effects.

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